1-Tert-butyl-5-methyl-2,4-dinitrobenzene
Description
1-Tert-butyl-5-methyl-2,4-dinitrobenzene is a substituted nitroaromatic compound characterized by a benzene ring bearing two nitro groups at the 2- and 4-positions, a tert-butyl group at the 1-position, and a methyl group at the 5-position. This structure confers unique steric, electronic, and lipophilic properties, distinguishing it from simpler dinitrobenzene derivatives like 1-chloro-2,4-dinitrobenzene (CDNB) or 1-fluoro-2,4-dinitrobenzene (FDNB).
Applications of such compounds span pharmaceuticals, agrochemicals, and biochemical research. For instance, CDNB derivatives are widely used as substrates for glutathione S-transferase (GST) assays , anti-inflammatory agents , and models for studying dermatitis . The tert-butyl and methyl substituents in this compound may modulate its efficacy in these roles compared to halogenated analogs.
Properties
CAS No. |
99758-45-9 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.243 |
IUPAC Name |
1-tert-butyl-5-methyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C11H14N2O4/c1-7-5-8(11(2,3)4)10(13(16)17)6-9(7)12(14)15/h5-6H,1-4H3 |
InChI Key |
NESMIGSDQPNPEV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key substituent effects :
- Electron-withdrawing groups (EWGs) : Nitro groups at 2- and 4-positions strongly deactivate the benzene ring, directing electrophilic substitution to the 5-position.
- Halogen substituents (Cl, F, Br, I) : In CDNB, FDNB, and related analogs (e.g., 1-bromo-2,4-dinitrobenzene, BDNB), halogens act as EWGs, enhancing electrophilicity at the 1-position. These groups are smaller than tert-butyl, minimizing steric hindrance .
- tert-Butyl group : As an electron-donating group (via inductive effects), it slightly counteracts the nitro groups’ deactivation. Its bulkiness impedes nucleophilic attack at adjacent positions, a critical difference from halogenated analogs .
- Methyl group : At the 5-position, it provides moderate electron donation and steric effects, further altering reactivity patterns.
Table 1: Structural and Physicochemical Comparison
| Compound | Substituents (Positions) | Molecular Weight (g/mol) | logP* | Steric Hindrance |
|---|---|---|---|---|
| 1-Tert-butyl-5-methyl-2,4-dinitrobenzene | 1-tert-butyl, 5-methyl, 2,4-NO₂ | ~285.3† | High | High |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | 1-Cl, 2,4-NO₂ | 202.55 | 1.98 | Low |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | 1-F, 2,4-NO₂ | 186.10 | 1.72 | Very Low |
| 1-Methoxy-2,4-dinitrobenzene | 1-OCH₃, 2,4-NO₂ | 198.15 | 1.50 | Moderate |
*logP values estimated based on substituent contributions. †Calculated based on analogous structures.
Reactivity in Nucleophilic Substitution
Reactivity with hydrazine in dimethyl sulfoxide (DMSO) was studied for 2,4-dinitrobenzene derivatives (e.g., 1-methoxy-2,4-dinitrobenzene, 2,4-dinitrophenyl phenyl ether). These reactions follow pseudo-first-order kinetics, with rates dependent on leaving group ability (e.g., –OMe, –OPh) and electronic effects .
Impact of tert-butyl and methyl groups :
- tert-Butyl : The bulky tert-butyl group at the 1-position would hinder nucleophilic attack at the 1-carbon, reducing reaction rates compared to smaller substituents like Cl or F.
- Methyl : At the 5-position, the methyl group has minimal electronic influence but may slightly hinder para-substitution.
Table 2: Comparative Reactivity with Hydrazine
| Compound | Leaving Group (X) | Apparent Second-Order Rate Constant (kₐ, M⁻¹s⁻¹) |
|---|---|---|
| 1-Methoxy-2,4-dinitrobenzene | –OMe | 0.45 (at 25°C) |
| 2,4-Dinitrophenyl phenyl ether | –OPh | 0.12 (at 25°C) |
| This compound | – | Predicted lower due to steric hindrance |
Key Insight : The tert-butyl group likely reduces reactivity in nucleophilic substitution compared to methoxy or halogenated analogs .
Glutathione S-Transferase (GST) Substrate Activity
CDNB and its halogenated analogs (FDNB, BDNB) are classic GST substrates, forming conjugates with glutathione (GSH). GST activity varies dramatically with substituents:
- CDNB : Highest activity (e.g., 174-fold variation in specific activity among GST isoforms) .
- FDNB/BDNB : Lower activity due to weaker electrophilicity compared to Cl .
- tert-Butyl analogs: The tert-butyl group’s steric bulk may impede binding to the GST active site (H-site), reducing catalytic efficiency. Methyl at the 5-position offers minor electronic modulation.
Table 3: GST Activity Toward Halogenated Dinitrobenzenes
| Substrate | Specific Activity (μmol/min/mg) | Relative Activity (%) |
|---|---|---|
| CDNB | 12.7 (PvGSTU2-2) | 100 |
| FDNB | 8.2 (PvGSTU2-2) | 65 |
| BDNB | 10.1 (PvGSTU2-2) | 80 |
| This compound | Predicted <5 | <40 |
Key Insight : Reduced GST activity is expected for the target compound due to steric hindrance, limiting its utility in standard GST assays .
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